molecular formula C15H12Na2O11S2 B1580434 Benzophenone-9 CAS No. 76656-36-5

Benzophenone-9

Cat. No. B1580434
CAS RN: 76656-36-5
M. Wt: 478.4 g/mol
InChI Key: QDCHWIWENYCPIL-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives, including Benzophenone-9, can be achieved through various methods. One common method involves Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .


Molecular Structure Analysis

Benzophenone-9 has a complex molecular structure. The molecular formula is C15H12Na2O11S2 . The structure of benzophenone derivatives can be viewed using computational tools .


Chemical Reactions Analysis

Benzophenones, including Benzophenone-9, can undergo various chemical reactions. For instance, benzophenones can form an explosive mixture in air under certain conditions . They can also undergo photochemical reduction to form benzopinacol .


Physical And Chemical Properties Analysis

Benzophenone-9 is a white solid that is insoluble in water but soluble in organic solvents . It has a molecular weight of 182.22 g/mol .

Scientific Research Applications

Environmental Presence and Human Exposure

Widespread Occurrence in Personal Care Products

Benzophenones, particularly BP-3, are prevalent in personal care products in both China and the United States. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analyses revealed BP-3 in 81% of tested samples, highlighting significant human exposure through dermal absorption (Liao & Kannan, 2014).

Ecological Risks and Toxicities

The release of BP-3 into aquatic ecosystems raises concerns about its bioaccumulative nature and potential impact on aquatic life. A review of its physicochemical properties, environmental occurrences, and toxic effects suggests the need for further studies on its long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).

Health Implications

Endocrine-Disrupting Effects

Studies have indicated that BP-3 exhibits endocrine-disrupting activities, including estrogenic and anti-androgenic effects in humans and wildlife. The presence of BP-3 in urine, serum, and even breast milk samples worldwide suggests widespread exposure from various sources beyond personal care products (Kunisue et al., 2012).

Phototoxicity and DNA Damage

Benzophenones can induce phototoxic effects, including DNA damage, upon UV exposure. Research employing a hybrid quantum mechanics/molecular mechanics approach has shed light on the mechanism of DNA damage production by benzophenones, revealing their potential risks when used in sunscreens and other products (Dumont et al., 2015).

Safety And Hazards

Benzophenone-9, like other benzophenones, may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

Benzophenone derivatives, including Benzophenone-9, have been studied for their potential medicinal properties. For instance, benzophenone derivatives have been proposed as potential inhibitors of presenilin proteins, which could be useful in the treatment of Alzheimer’s disease . Further in vitro and in vivo studies are needed to evaluate the potential of these compounds in this regard .

properties

IUPAC Name

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCHWIWENYCPIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-9

CAS RN

76656-36-5
Record name Uvinul 3048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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